

# Pharmacological Profile of MBX-2982: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: MBX2982

Cat. No.: B8071637

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## Abstract

MBX-2982 is a potent and selective, orally available small molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] Its unique dual mechanism of action, which involves both direct stimulation of insulin secretion from pancreatic  $\beta$ -cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut, positions it as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus (T2DM).[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of MBX-2982, detailing its mechanism of action, and summarizing key preclinical and clinical findings. The information is presented to support further research and development efforts in the field of metabolic diseases.

## Introduction

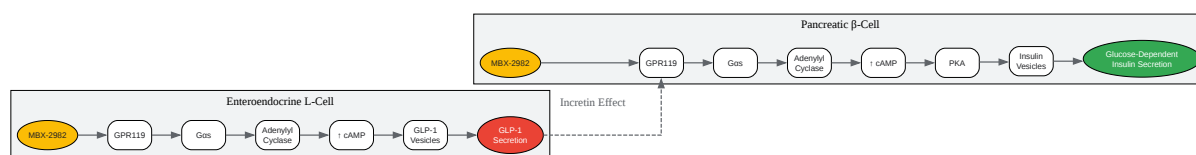
GPR119 is a Class A G protein-coupled receptor predominantly expressed on pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells. Its activation by endogenous lipid ligands or synthetic agonists leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in glucose-dependent insulin secretion and the release of incretins, making GPR119 an attractive target for the development of new anti-diabetic agents. MBX-2982 has emerged as a significant investigational compound in this class, demonstrating favorable preclinical efficacy and progressing into clinical trials.

## Mechanism of Action

MBX-2982 exerts its anti-diabetic effects through a dual mechanism of action, targeting key pathways in glucose homeostasis:

- **Direct Action on Pancreatic  $\beta$ -Cells:** By binding to GPR119 on pancreatic  $\beta$ -cells, MBX-2982 stimulates the  $G_{i/s}$  signaling pathway. This leads to an increase in intracellular cAMP levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS). This direct effect on the  $\beta$ -cell helps to improve the insulin response to elevated blood glucose levels.
- **Incretin Hormone Release from the Gut:** MBX-2982 also activates GPR119 on enteroendocrine L-cells in the gastrointestinal tract.[2] This stimulation promotes the release of the incretin hormone GLP-1. GLP-1 further enhances glucose-dependent insulin secretion from  $\beta$ -cells, suppresses glucagon secretion from pancreatic  $\alpha$ -cells, slows gastric emptying, and promotes satiety, collectively contributing to improved glycemic control.[3]

## Signaling Pathway of MBX-2982



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MBX-2982 dual mechanism of action.

## Pharmacological Data

### In Vitro Pharmacology

The in vitro potency of MBX-2982 has been characterized in cell-based assays measuring cAMP accumulation following GPR119 activation.

| Parameter         | Value  | Cell Line     | Assay Type    | Reference     |
|-------------------|--------|---------------|---------------|---------------|
| pEC <sub>50</sub> | 8.33   | Not Specified | cAMP Assay    | Not Specified |
| EC <sub>50</sub>  | 3.9 nM | Not Specified | Not Specified | [4]           |

## Preclinical Pharmacology

Preclinical studies in rodent models of diabetes and obesity have demonstrated the in vivo efficacy of MBX-2982.

| Study Type               | Animal Model | Dose(s)         | Key Findings   | Reference |
|--------------------------|--------------|-----------------|--|-----------|
| Oral Glucose Tolerance   | KM Mice      | 3, 10, 30 mg/kg | Reduced blood glucose at all tested time points.   | [3]       |
| Chronic Dosing (4 weeks) | KK-Ay Mice   | 10, 30 mg/kg    | Significantly reduced fasting blood glucose and triglycerides. The 30 mg/kg dose significantly reduced the area under the glucose curve. | [3]       |

## Pharmacokinetics (Preclinical)

Pharmacokinetic studies in rats have been conducted to determine the oral bioavailability of MBX-2982.

| Parameter            | Formulation                          | Dose    | Value | Animal Model | Reference           |
|----------------------|--------------------------------------|---------|-------|--------------|---------------------|
| Oral Bioavailability | Suspension (0.4% CMC)                | 4 mg/kg | 35.2% | Rats         | <a href="#">[3]</a> |
| Oral Bioavailability | Solution (DMSO-Cremopor EL-NS=1:1:8) | 4 mg/kg | 98.2% | Rats         | <a href="#">[3]</a> |

## Clinical Pharmacology

MBX-2982 has undergone several early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

| Trial Phase | Population                        | Dose(s)                              | Key Findings  | Reference |
|-------------|-----------------------------------|--------------------------------------|---|-----------|
| Phase 1a    | Healthy Volunteers (n=60)         | 10 - 1000 mg (single ascending dose) | Well-tolerated with no dose-related adverse events. Rapidly absorbed with a half-life consistent with once-daily dosing. Showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [2]       |
| Phase 1b    | Men with Impaired Fasting Glucose | 100 or 300 mg                        | Well-tolerated. Produced significant reductions in glucose excursion (26-37%) and glucagon (17% with 300 mg dose) in a mixed-meal tolerance test.   | [5]       |
| Phase 2a    | Type 1 Diabetes Patients (n=18)   | 600 mg daily for 14 days             | GLP-1 response during a mixed-meal test was 17% higher with MBX-2982 compared to placebo. Did not significantly alter   | [6][7]    |

glucagon  
counterregulator  
y responses to  
hypoglycemia.

## Clinical Pharmacokinetics (Phase 2a)

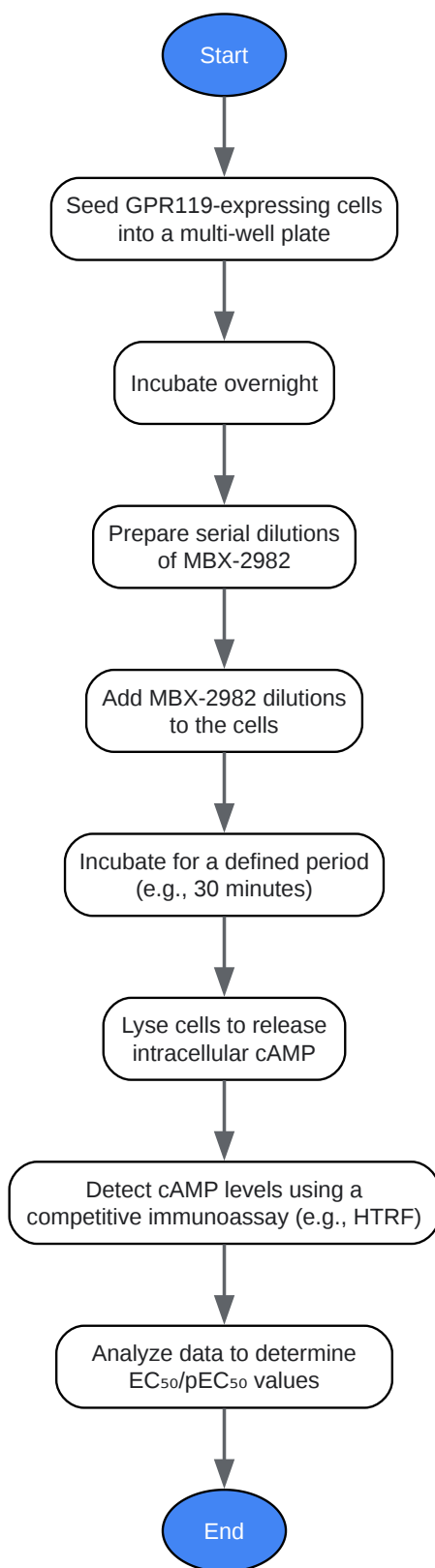
Limited pharmacokinetic data is available from the Phase 2a study in patients with type 1 diabetes.

| Parameter  | Time Point | Mean Plasma Concentration ( $\pm$ SD) |
|--|------------|---------------------------------------|
| MBX-2982   | Baseline   | 2049.9 $\pm$ 891.4 ng/mL              |
| Euglycemic Steady State  |            | 1572.2 $\pm$ 633.9 ng/mL              |
| Hypoglycemic Steady State  |            | 1527.8 $\pm$ 668.4 ng/mL              |
| 60 min into Recovery   |            | 2043.8 $\pm$ 1021.1 ng/mL             |
| Data from a hyperinsulinemic-euglycemic-hypoglycemic clamp procedure.[6] |            |                                       |

## Experimental Protocols

### In Vitro cAMP Accumulation Assay

This assay quantifies the ability of MBX-2982 to stimulate cAMP production in cells expressing GPR119.



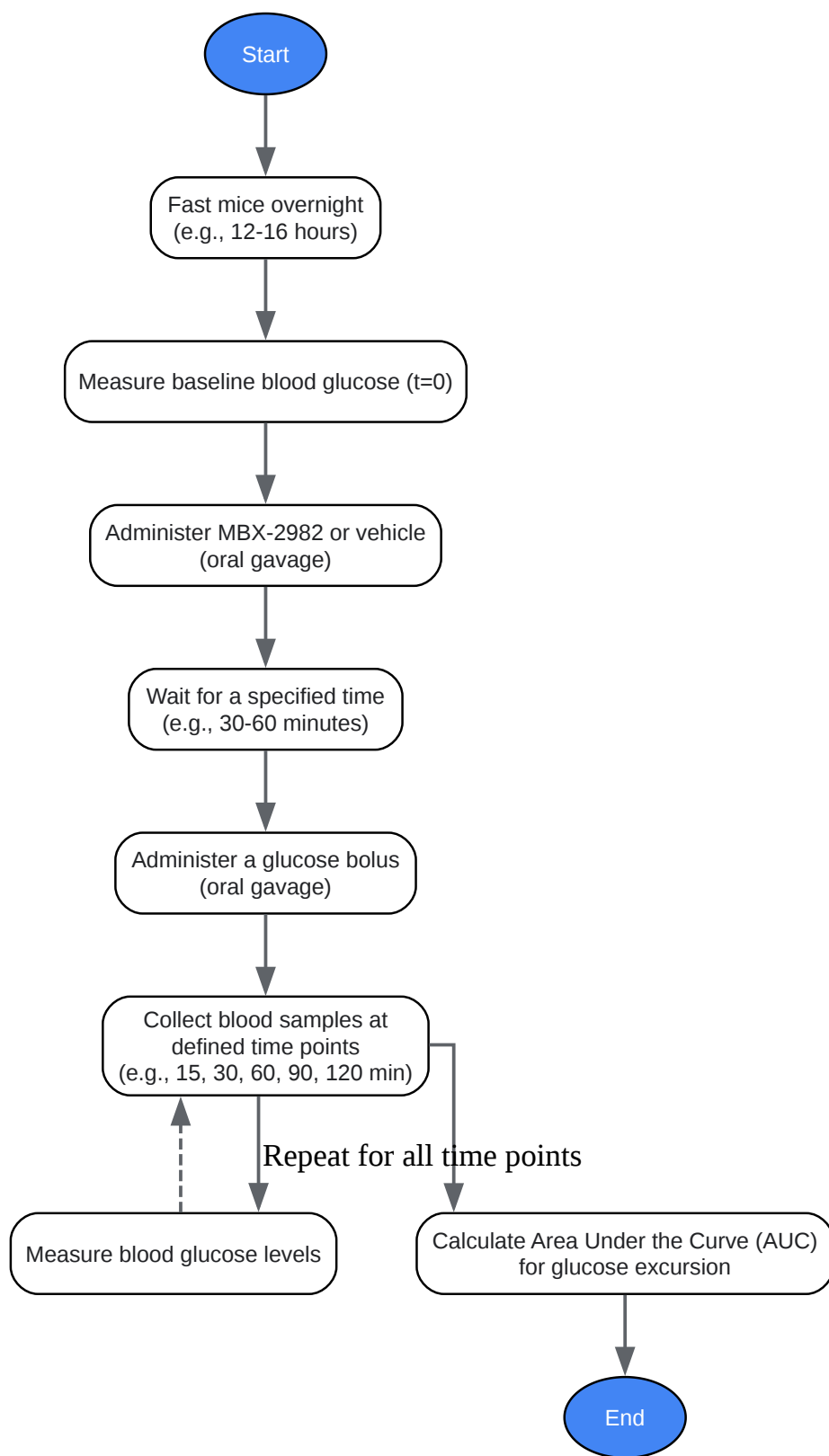
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Workflow for in vitro cAMP assay.

## Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo procedure to assess glucose homeostasis and the effect of an anti-diabetic agent.



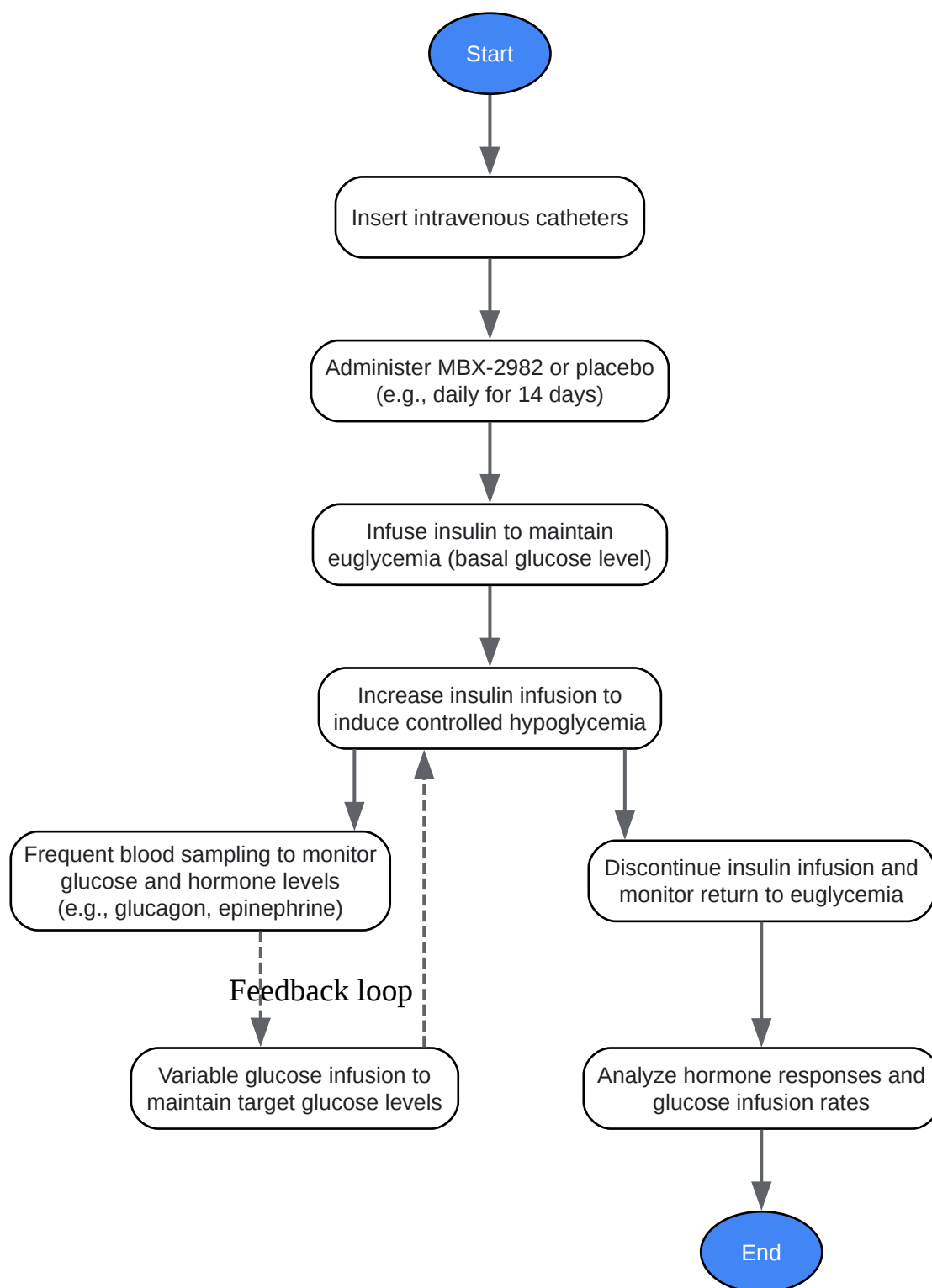


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Workflow for mouse OGTT.

## Hyperinsulinemic-Euglycemic-Hypoglycemic Clamp Study

This is the gold-standard method for assessing insulin sensitivity and hormonal counterregulation to hypoglycemia.



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Workflow for clamp study.

## Summary and Future Directions

MBX-2982 is a well-characterized GPR119 agonist with a promising dual mechanism of action for the treatment of T2DM. Preclinical studies have consistently demonstrated its ability to improve glucose homeostasis, and early clinical trials have shown it to be well-tolerated while exhibiting positive effects on glucose and incretin levels. Further clinical investigation is warranted to fully elucidate its therapeutic potential, particularly in larger and longer-duration studies in patients with T2DM. The exploration of its effects on glucagon counterregulation in type 1 diabetes, although not showing a significant effect in the initial study, highlights the broad interest in the potential applications of GPR119 agonists. The detailed pharmacological profile presented in this guide provides a solid foundation for researchers and drug developers working on the next generation of therapies for metabolic diseases.

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